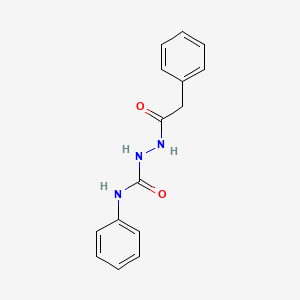![molecular formula C19H19N3O4 B5086108 5-[(3-acetylphenoxy)methyl]-N-(2-furylmethyl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5086108.png)
5-[(3-acetylphenoxy)methyl]-N-(2-furylmethyl)-N-methyl-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(3-acetylphenoxy)methyl]-N-(2-furylmethyl)-N-methyl-1H-pyrazole-3-carboxamide, also known as PFM-3, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PFM-3 belongs to the class of pyrazole derivatives and has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. In
作用機序
The mechanism of action of 5-[(3-acetylphenoxy)methyl]-N-(2-furylmethyl)-N-methyl-1H-pyrazole-3-carboxamide involves the inhibition of various enzymes and signaling pathways that are involved in inflammation, tumor growth, and neurodegeneration. 5-[(3-acetylphenoxy)methyl]-N-(2-furylmethyl)-N-methyl-1H-pyrazole-3-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory cytokines. 5-[(3-acetylphenoxy)methyl]-N-(2-furylmethyl)-N-methyl-1H-pyrazole-3-carboxamide also inhibits the activation of nuclear factor-kappa B (NF-kB), which is a signaling pathway that regulates the expression of genes involved in inflammation and tumor growth. Additionally, 5-[(3-acetylphenoxy)methyl]-N-(2-furylmethyl)-N-methyl-1H-pyrazole-3-carboxamide has been shown to modulate the activity of various receptors and ion channels in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
5-[(3-acetylphenoxy)methyl]-N-(2-furylmethyl)-N-methyl-1H-pyrazole-3-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in various tissues and cell types. 5-[(3-acetylphenoxy)methyl]-N-(2-furylmethyl)-N-methyl-1H-pyrazole-3-carboxamide has also been found to inhibit the proliferation of cancer cells and induce apoptosis through various mechanisms. In addition, 5-[(3-acetylphenoxy)methyl]-N-(2-furylmethyl)-N-methyl-1H-pyrazole-3-carboxamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 5-[(3-acetylphenoxy)methyl]-N-(2-furylmethyl)-N-methyl-1H-pyrazole-3-carboxamide in lab experiments is its wide range of biological activities, which makes it a versatile tool for studying various physiological and pathological processes. 5-[(3-acetylphenoxy)methyl]-N-(2-furylmethyl)-N-methyl-1H-pyrazole-3-carboxamide is also relatively easy to synthesize and has good stability, which makes it suitable for long-term experiments. However, one of the limitations of using 5-[(3-acetylphenoxy)methyl]-N-(2-furylmethyl)-N-methyl-1H-pyrazole-3-carboxamide is its relatively low solubility in aqueous solutions, which may limit its bioavailability and efficacy in certain experimental settings.
将来の方向性
There are several future directions for research on 5-[(3-acetylphenoxy)methyl]-N-(2-furylmethyl)-N-methyl-1H-pyrazole-3-carboxamide. One area of interest is the development of more potent and selective derivatives of 5-[(3-acetylphenoxy)methyl]-N-(2-furylmethyl)-N-methyl-1H-pyrazole-3-carboxamide that can be used for targeted therapeutic applications. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of 5-[(3-acetylphenoxy)methyl]-N-(2-furylmethyl)-N-methyl-1H-pyrazole-3-carboxamide in vivo, which may provide insights into its efficacy and safety in humans. Additionally, further studies are needed to elucidate the mechanisms underlying the neuroprotective effects of 5-[(3-acetylphenoxy)methyl]-N-(2-furylmethyl)-N-methyl-1H-pyrazole-3-carboxamide and its potential use in the treatment of neurodegenerative diseases.
合成法
The synthesis of 5-[(3-acetylphenoxy)methyl]-N-(2-furylmethyl)-N-methyl-1H-pyrazole-3-carboxamide involves the reaction of 3-acetylphenol with 2-furylmethylamine to obtain the intermediate product, which is then reacted with N-methylpyrazole-3-carboxylic acid to yield 5-[(3-acetylphenoxy)methyl]-N-(2-furylmethyl)-N-methyl-1H-pyrazole-3-carboxamide. The synthesis method has been optimized to produce high yields of 5-[(3-acetylphenoxy)methyl]-N-(2-furylmethyl)-N-methyl-1H-pyrazole-3-carboxamide with good purity and quality.
科学的研究の応用
5-[(3-acetylphenoxy)methyl]-N-(2-furylmethyl)-N-methyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of inflammatory cells. 5-[(3-acetylphenoxy)methyl]-N-(2-furylmethyl)-N-methyl-1H-pyrazole-3-carboxamide has also been shown to possess antitumor effects by inducing apoptosis and inhibiting the proliferation of cancer cells. In addition, 5-[(3-acetylphenoxy)methyl]-N-(2-furylmethyl)-N-methyl-1H-pyrazole-3-carboxamide has been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
5-[(3-acetylphenoxy)methyl]-N-(furan-2-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-13(23)14-5-3-6-16(9-14)26-12-15-10-18(21-20-15)19(24)22(2)11-17-7-4-8-25-17/h3-10H,11-12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLXSAUQRNZLDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCC2=CC(=NN2)C(=O)N(C)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-2-(ethylthio)-N-[2-(trifluoromethyl)phenyl]-4-pyrimidinecarboxamide](/img/structure/B5086028.png)
![(4-nitrobenzylidene)[3-(9-{3-[(4-nitrobenzylidene)amino]phenyl}-9H-fluoren-9-yl)phenyl]amine](/img/structure/B5086035.png)
![9-[4-(2-chloro-4-methylphenoxy)butyl]-9H-carbazole](/img/structure/B5086042.png)
![4-[(3,4-dimethylphenyl)amino]tetrahydro-3-thiopheneol 1,1-dioxide](/img/structure/B5086060.png)
![3,3'-[1,4-phenylenebis(oxy)]bis{1-[(3,5-dimethylphenyl)amino]-2-propanol}](/img/structure/B5086072.png)

![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-[(2-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5086079.png)

![7-[(diethylamino)methyl]-6-hydroxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile hydrochloride](/img/structure/B5086086.png)
![N-[2-(2,6-diisopropylphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5086099.png)


![5-{2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5086126.png)
![2-[4-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)phenoxy]-N-(2-bromo-4,5-dimethylphenyl)acetamide](/img/structure/B5086128.png)